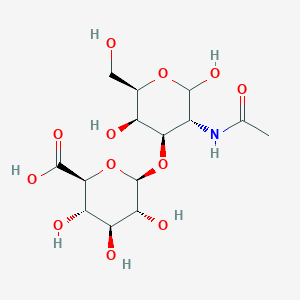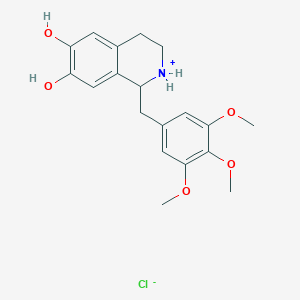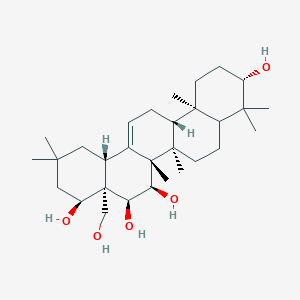
N-Acetylchondrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylchondrosine (NAC) is a naturally occurring compound that has been found to have various applications in scientific research. It is a derivative of chondroitin sulfate, a glycosaminoglycan that is commonly found in connective tissues. NAC has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for therapeutic use in various diseases.
Scientific Research Applications
Enzymatic Degradation in Rabbit Liver
N-Acetylchondrosine undergoes enzymatic degradation in rabbit liver. Nakamura et al. (1988) demonstrated that when N-Acetylchondrosine is incubated with a rabbit liver crude enzyme extract, β-glucuronidase degrades it, leading to the liberation of monosaccharides such as glucuronic acid and N-acetylgalactosamine. This process contributes to understanding the degradation of chondroitin sulfates in biological systems (Nakamura, Takagaki, Majima, & Endo, 1988).
Chemical Reactivity and Modification
Inoue and Nagasawa (1982) explored the chemical reactivity of N-Acetylchondrosine, revealing its potential for creating specific chemical derivatives. They found that N-Acetylchondrosine can be activated with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to produce O-acylisourea. This derivative did not react with nucleophile reagents over a wide pH range, indicating specific chemical properties that could be exploited in biochemical applications (Inoue & Nagasawa, 1982).
Implications in Protein Acetylation
Protein acetylation, a posttranslational modification, is influenced by compounds like N-Acetylchondrosine. Choudhary et al. (2009) reported that lysine acetylation targets protein complexes and regulates major cellular functions. This insight highlights the broader implications of N-Acetylchondrosine in understanding and manipulating protein acetylation pathways (Choudhary, Kumar, Gnad, Nielsen, Rehman, Walther, Olsen, & Mann, 2009).
Acetylcholinesterase Interaction
N-Acetylchondrosine's interaction with acetylcholinesterase (AChE) is another area of research. Eckroat, Manross, and Cowan (2020) discussed the role of acetylcholinesterase inhibitors in Alzheimer's disease treatment, highlighting the importance of understanding such interactions for therapeutic applications (Eckroat, Manross, & Cowan, 2020).
properties
CAS RN |
18341-92-9 |
|---|---|
Product Name |
N-Acetylchondrosine |
Molecular Formula |
C14H23NO12 |
Molecular Weight |
397.33 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO12/c1-3(17)15-5-10(6(18)4(2-16)25-13(5)24)26-14-9(21)7(19)8(20)11(27-14)12(22)23/h4-11,13-14,16,18-21,24H,2H2,1H3,(H,15,17)(H,22,23)/t4-,5-,6+,7+,8+,9-,10-,11+,13?,14-/m1/s1 |
InChI Key |
LJORHONFMDUUHP-XQLAHFFZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
synonyms |
N-acetylchondrosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)


![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)




